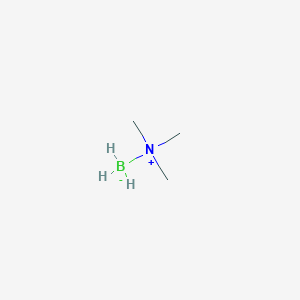

Borane-trimethylamine complex

Beschreibung

BenchChem offers high-quality Borane-trimethylamine complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane-trimethylamine complex including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(trimethylazaniumyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H12BN/c1-5(2,3)4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVSXUGMDCAISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH3-][N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-22-9 | |

| Record name | Trimethylamineborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Crystallographic Architecture and Electronic Bonding Dynamics of Trimethylamine Borane (TMAB)

Executive Summary Trimethylamine borane (TMAB, (CH3)3N⋅BH3 ) is a quintessential Lewis acid-base adduct that has garnered significant attention in materials science, hydrogen storage, and synthetic chemistry. Unlike its unsubstituted analog, ammonia borane, TMAB lacks protic hydrogens on the nitrogen atom, fundamentally altering its intermolecular interaction profile and solid-state behavior. This technical guide provides an in-depth analysis of TMAB, exploring its crystallographic properties, the quantum mechanical nature of its N→B dative bond, and its advanced applications as a single-source precursor for chemical vapor deposition (CVD) and electroless plating.

Crystallographic Architecture and Phase Stability

TMAB crystallizes in the polar rhombohedral space group R3m at ambient conditions[1]. The solid-state architecture is defined by the packing of discrete (CH3)3N⋅BH3 molecules. A critical structural feature of TMAB is the complete absence of N-H⋯H-B dihydrogen bonds, which are prevalent in ammonia borane and heavily dictate its crystal packing and decomposition pathways[2].

Because the nitrogen atom is fully substituted with methyl groups, the intermolecular forces in TMAB are dominated by weaker van der Waals interactions and dipole-dipole forces rather than strong hydridic-protic network bonding[2]. Counterintuitively, this lack of dihydrogen bonding contributes to a highly robust structural stability under extreme conditions. High-pressure X-ray diffraction (XRD) and Raman spectroscopy studies reveal that TMAB maintains its R3m phase up to approximately 9 GPa, at which point it undergoes a pressure-mediated phase transition to a P31 phase[2].

Table 1: Quantitative Crystallographic and Structural Parameters of TMAB

| Parameter | Value / Description | Experimental Method |

| Chemical Formula | C3H12BN | - |

| Ambient Space Group | R3m (Rhombohedral) | Single-Crystal XRD[1] |

| Unit Cell Dimensions | a=b=9.0792(5) Å, c=5.8922(5) Å | Single-Crystal XRD[1] |

| High-Pressure Phase | P31 (Above ~9 GPa) | High-Pressure XRD[2] |

| B-N Bond Length (Solid) | ~1.61 - 1.63 Å | Single-Crystal XRD[1] |

| B-N Bond Length (Gas) | 1.656(2) Å | Gas-Phase Electron Diffraction[1] |

(Note: The B-N bond length contracts significantly upon crystallization due to the dielectric environment of the solid state stabilizing the highly polar dative bond[1].)

Electronic Structure and Dative Bonding Analysis

The core of TMAB's chemical reactivity lies in the N→B coordinate covalent (dative) bond. Borane ( BH3 ) is a strong Lewis acid with an empty pz orbital, while trimethylamine ( (CH3)3N ) is a Lewis base with a sterically accessible lone pair.

Quantum Mechanical Perspective: To understand the causality behind the bond's strength, computational bonding analyses such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. NBO partitioning reveals that the bond is not purely electrostatic; there is significant charge transfer from the nitrogen lone pair ( nN ) into the empty boron orbital ( nB∗ ), resulting in a highly polarized σN−B bond[3]. The electron density at the bond critical point (BCP) in QTAIM analysis confirms the covalent contribution to the donor-acceptor interaction, distinguishing it from weaker van der Waals complexes[3].

Figure 1: Computational workflow for the electronic structure and dative bonding analysis of TMAB.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the structural and electronic characterization of TMAB.

Protocol 3.1: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Causality: SC-XRD is chosen over powder XRD to obtain precise anisotropic displacement parameters and exact atomic coordinates, which are critical for resolving the subtle contraction of the B-N bond in the solid state[1].

-

Crystal Selection & Mounting: Select a colorless, block-shaped single crystal of TMAB (approx. 0.50 × 0.30 × 0.20 mm) under a polarizing microscope. Mount the crystal on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

-

Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CCD detector and Mo K α radiation ( λ=0.71073 Å). Maintain the temperature at 150 K using a nitrogen cryostream to minimize thermal motion and improve high-angle data resolution[1].

-

Integration & Absorption Correction: Integrate the diffraction frames. Apply a multi-scan absorption correction to account for the crystal's shape and the absorption of the X-ray beam.

-

Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

-

Validation: Ensure the final R1 and wR2 values are minimized (typically <0.05 ). The protocol is self-validating if the residual electron density map shows no significant unassigned peaks ( <0.5e− /Å 3 ), confirming the R3m space group assignment.

Protocol 3.2: Computational Bonding Analysis (DFT/NBO)

Causality: The M06-2X functional is selected because it accurately captures medium-range electron correlation and dispersion forces, which are vital for modeling main-group donor-acceptor complexes[3].

-

Initial Geometry: Import the refined SC-XRD coordinates into a quantum chemistry software package (e.g., Gaussian).

-

Optimization: Perform a full geometry optimization using the M06-2X density functional and a large basis set (e.g., 6-311++G(2df,2pd)) to allow for proper polarization of the dative bond[3].

-

Frequency Check: Run a harmonic vibrational frequency calculation. Self-Validation: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum on the potential energy surface.

-

NBO Execution: Generate the Natural Bond Orbital (NBO) population analysis to extract the Wiberg Bond Index (WBI) for the N-B bond and quantify the second-order perturbation energy ( ΔE(2) ) of the nN→nB∗ interaction.

Applications in Advanced Materials

The unique thermochemical properties of TMAB make it a highly versatile reagent in materials engineering.

-

Single-Source Precursor for 2D Materials: TMAB is utilized in Chemical Vapor Deposition (CVD) to synthesize large-area, atomically thin hexagonal boron nitride (h-BN) and carbon-doped h-BN (h-BCN) films[4]. Because TMAB contains B, N, and C in a single molecule, it eliminates the need for highly toxic or explosive separate precursors. By controlling the sublimation temperature (e.g., limiting it to 40 °C), pristine h-BN with a wide bandgap (~6.1 eV) can be deposited on copper substrates[4].

-

Electroless Plating: TMAB serves as a mild, stable reducing agent in electroless palladium plating. The concentration of TMAB in the plating bath directly controls the boron content and crystallinity of the resulting Pd films, which transition from a diffused amorphous state to sharp crystalline Pd phases upon heat treatment[5].

References

-

[5] Crystal Structure of Electroless Palladium Plating Films Using Trimethylamine Borane as a Reducing Agent. J-Stage. 5

-

[2] Pressure mediated phase transition and dihydrogen bonding formation in trimethylamine borane. Journal of Materials Chemistry C (RSC Publishing). 2

-

[3] Probing Dative and Dihydrogen Bonding in Ammonia Borane with Electronic Structure Computations and Raman under Nitrogen Spectroscopy. The Journal of Physical Chemistry A (ACS Publications). 3

-

[4] Trimethylamine Borane: A New Single-Source Precursor for Monolayer h-BN Single Crystals and h-BCN Thin Films. Chemistry of Materials (ACS Publications). 4

-

[1] Structures and Aggregation of the Methylamine−Borane Molecules, MenH3−nN·BH3 (n = 1−3), Studied by X-ray Diffraction, Gas-Phase Electron Diffraction, and Quantum Chemical Calculations. ACS Publications. 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pressure mediated phase transition and dihydrogen bonding formation in trimethylamine borane - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal Structure of Electroless Palladium Plating Films Using Trimethylamine Borane as a Reducing Agent [jstage.jst.go.jp]

A Researcher's Guide to the Hydrogen Release Kinetics of Borane-Trimethylamine (BH₃·N(CH₃)₃)

Abstract: Borane-trimethylamine (BTMA) is a stable, solid amine-borane adduct with significant potential as a chemical hydrogen storage material. Understanding the kinetics and mechanisms of its hydrogen release is paramount for designing efficient and controllable hydrogen generation systems. This technical guide provides researchers, scientists, and chemical engineers with a comprehensive overview of the core principles, experimental methodologies, and data analysis techniques essential for studying the dehydrogenation kinetics of BTMA. It details step-by-step protocols for thermal analysis, explains the causality behind experimental choices, and presents a synthesis of kinetic data from the literature. Furthermore, this guide explores the factors influencing hydrogen release, including catalysis and nanoconfinement, and outlines future research directions.

Introduction: Borane-Trimethylamine as a Hydrogen Carrier

The transition to a hydrogen-based economy hinges on the development of safe, dense, and efficient hydrogen storage technologies. Solid-state chemical hydrides, particularly amine-boranes, have emerged as a promising class of materials due to their high gravimetric and volumetric hydrogen densities.

1.1 Borane-Trimethylamine (BTMA): A Stable Adduct

Borane-trimethylamine (BTMA), also known as trimethylamine borane (TMAB), is a Lewis acid-base adduct formed between borane (BH₃) and trimethylamine (N(CH₃)₃). The first synthesis of this stable borane-amine was reported in 1937 by Burg and Schlesinger.[1] Unlike its parent compound, ammonia borane (NH₃BH₃), which can be volatile and thermally unstable, BTMA is a solid that is significantly more stable, non-explosive, and less sensitive to hydrolysis.[2] It is thermally stable up to 120 °C and can be purified by vacuum sublimation.[2] This enhanced stability is attributed to the electron-donating methyl groups on the nitrogen atom, which strengthen the B-N dative bond.

Fundamental Principles of Dehydrogenation Kinetics

The thermal decomposition of a solid-state material like BTMA is a complex process involving various heterogeneous phenomena.[3] Kinetic analysis aims to quantify the rate of this process and determine key parameters that describe its temperature dependence. The kinetics of such reactions are typically described by the general rate equation:

dα/dt = k(T)f(α)

where:

-

α is the conversion fraction (the fraction of material that has decomposed).

-

t is time.

-

k(T) is the temperature-dependent rate constant.

-

f(α) is the reaction model, an algebraic function associated with the physical mechanism of the reaction.[4]

The temperature dependence of the rate constant is almost universally described by the Arrhenius equation :

k(T) = A * exp(-Eₐ / RT)

where:

-

A is the pre-exponential or frequency factor.

-

Eₐ is the activation energy.

-

R is the ideal gas constant.

-

T is the absolute temperature.

2.1 Model-Free (Isoconversional) Kinetic Analysis

For solid-state reactions, where the mechanism can be complex and change with conversion, model-free (isoconversional) methods are particularly powerful.[5] These methods analyze the reaction kinetics without assuming a specific reaction model (f(α)).[4] They rely on the principle that the reaction rate at a constant conversion (α) is only a function of temperature. By performing experiments at multiple linear heating rates (β = dT/dt), the activation energy (Eₐ) can be determined as a function of conversion. This approach provides critical insights into the complexity of the reaction mechanism.[5] A commonly used model-free method is the Kissinger method .

Core Experimental Workflow for Kinetic Analysis

A robust investigation of BTMA's hydrogen release kinetics requires a multi-technique approach to correlate mass loss with thermal events and identify the evolved gaseous species. The primary tool for this is combined Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS).

3.1 Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical kinetic study for BTMA.

Caption: Experimental workflow for kinetic analysis of BTMA.

3.2 Step-by-Step Experimental Protocol: Non-isothermal TGA-DSC Analysis

This protocol describes a standard method for acquiring the data needed for a model-free kinetic analysis.

Objective: To determine the activation energy (Eₐ) for the thermal dehydrogenation of BTMA.

Materials & Instrumentation:

-

Borane-trimethylamine (BTMA) complex, >97% purity.

-

Inert atmosphere glovebox (e.g., Argon or Nitrogen).

-

Simultaneous Thermal Analyzer (TGA-DSC) coupled to a Mass Spectrometer (MS).

-

High-purity inert purge gas (e.g., Nitrogen or Argon).

-

Alumina or platinum crucibles.

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

Transfer the TGA-DSC instrument's autosampler or balance into an inert atmosphere glovebox. This is crucial to prevent premature reaction with atmospheric moisture or oxygen.

-

Tare an appropriate crucible (e.g., 170 μL alumina).[6]

-

Accurately weigh approximately 5-10 mg of BTMA into the crucible. A smaller sample mass minimizes thermal and diffusion gradients.

-

Place the crucible into the instrument's sample tray.

-

-

Instrument Setup:

-

Seal the sample tray and transfer it from the glovebox to the TGA-DSC instrument, ensuring minimal exposure to ambient air.

-

Purge the instrument furnace and balance with high-purity inert gas (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert environment.[6]

-

Initiate the MS vacuum and data acquisition systems. Monitor the background to ensure no significant air leaks are present.

-

-

Thermal Program Execution:

-

Equilibrate the sample at a starting temperature, typically 25-30 °C.

-

Heat the sample from the starting temperature to a final temperature (e.g., 250 °C) at a constant, linear heating rate. A typical first run would be at 10 K/min.

-

During the heating ramp, continuously record the sample mass (TGA), differential heat flow (DSC), and the MS signals for relevant masses (e.g., m/z = 2 for H₂, and others to check for impurities).

-

After the ramp, cool the furnace back to the starting temperature.

-

-

Repeat for Multiple Heating Rates:

-

Using a fresh, accurately weighed sample of BTMA for each run, repeat Step 3 with different heating rates. A standard set of rates would be 2, 5, 10, and 15 or 20 K/min.[6]

-

Causality Explanation: Using multiple heating rates is the cornerstone of isoconversional analysis. As the heating rate increases, the decomposition event shifts to higher temperatures.[6] This systematic shift provides the necessary data to solve the Arrhenius equation and calculate the activation energy without assuming a reaction mechanism.[6]

-

-

Data Analysis (Kissinger Method):

-

From the derivative of the TGA curve (DTG curve) for each heating rate (β), determine the peak temperature (Tₚ) where the rate of mass loss is at its maximum.

-

Create a plot of ln(β/Tₚ²) on the y-axis versus 1/Tₚ on the x-axis.

-

Perform a linear regression on the data points. The resulting plot should be a straight line.

-

The activation energy (Eₐ) is calculated from the slope of this line using the relationship: Slope = -Eₐ / R .

-

Data Interpretation and Mechanistic Insights

4.1 Analyzing Thermal Decomposition Data

The thermal decomposition of BTMA typically begins around 100 °C. TGA analysis shows a continuous weight loss corresponding to the release of hydrogen and potentially other volatile derivatives.[7] This is often accompanied by endothermic peaks in the DSC signal, which correspond to the melting and decomposition of the material.[7] The MS data is critical for confirming that the primary gas evolved is indeed hydrogen (m/z = 2) and for detecting any potential byproducts.

4.2 The Dehydrogenation Pathway

The dehydrogenation of BTMA is a complex process that can proceed through several routes, leading to the formation of polymeric (BNx) materials. The process begins with the cleavage of B-H and N-H bonds (though in BTMA, C-H bond cleavage can also be involved), leading to the elimination of H₂.

Caption: Simplified dehydrogenation pathway of BTMA.

4.3 Tabulated Kinetic Data

The activation energy for the thermal decomposition of amine-boranes is a key parameter for assessing their viability as hydrogen storage materials. While data for BTMA itself is less common than for ammonia borane, related studies on substituted amine-boranes provide valuable context.

| Amine-Borane Compound | Activation Energy (Eₐ) (kJ/mol) | Method/Conditions | Reference |

| Methylamine Borane | 115 | Isothermal, from melt | [8] |

| Ammonia Borane (Neat) | ~184 | Non-isothermal TGA | |

| t-Butylamine Borane | 94 ± 5 | Isothermal, solid-state NMR | [9] |

Note: The activation energy can vary significantly depending on the experimental method, physical state (solid vs. melt), and the presence of catalysts or impurities.

Factors Influencing Hydrogen Release Kinetics

The intrinsic hydrogen release kinetics of BTMA can be significantly altered by external factors, which is a key area of research for practical applications.

5.1 Catalysis

The use of transition metal catalysts (e.g., ruthenium, rhodium, palladium, nickel) can dramatically lower the activation energy and, therefore, the temperature required for hydrogen release.[10][11] Catalysts can function by:

-

Activating B-H bonds: Facilitating the initial step of dehydrogenation.[11]

-

Promoting H-H coupling: Aiding the formation and release of H₂ molecules.

-

Altering the reaction pathway: Steering the reaction towards desired products and preventing the formation of volatile impurities.

5.2 Nanoconfinement

Confining BTMA within the pores of nanostructured materials (e.g., porous carbons, metal-organic frameworks) can alter its decomposition pathway. The high surface area and surface chemistry of the host material can destabilize the B-N bond, suppress the formation of undesirable byproducts, and improve the kinetics of hydrogen release.

Caption: Factors influencing the kinetics of hydrogen release from BTMA.

Conclusion and Future Outlook

Borane-trimethylamine remains an important model compound in the field of chemical hydrogen storage. Its stability offers advantages over ammonia borane, but its dehydrogenation kinetics require further optimization for practical applications. Future research should focus on:

-

Developing highly active, low-cost catalysts: Shifting away from precious metals to earth-abundant alternatives.

-

In-depth mechanistic studies: Utilizing advanced spectroscopic and computational methods to fully elucidate the decomposition pathway under various conditions.

-

Regeneration strategies: Investigating efficient chemical routes to regenerate BTMA from its spent fuel, a critical step for a sustainable hydrogen cycle.

By systematically applying the kinetic analysis workflows described in this guide and exploring the influence of catalysts and advanced materials, the scientific community can continue to unlock the potential of borane-trimethylamine and other amine-boranes as viable materials for a hydrogen-powered future.

References

- Measurement Science Review. (n.d.). Kinetics of consecutive reactions in the solid state.

- Journal of Chemical Education. (2013). Physico-Geometrical Kinetics of Solid-State Reactions in an Undergraduate Thermal Analysis Laboratory. ACS Publications.

- ResearchGate. (n.d.). Kinetic analysis of solid state thermal decomposition reactions.

- Chemistry of Materials. (2016). Trimethylamine Borane: A New Single-Source Precursor for Monolayer h-BN Single Crystals and h-BCN Thin Films. ACS Publications.

- The Journal of Physical Chemistry A. (2006). Combined Kinetic Analysis of Solid-State Reactions: A Powerful Tool for the Simultaneous Determination of Kinetic Parameters and the Kinetic Model without Previous Assumptions on the Reaction Mechanism. ACS Publications.

- Catalysis Eprints database. (n.d.). Kinetics of Solid State Decomposition Reactions.

- ResearchGate. (n.d.). Structure and thermal decomposition of methylamine borane.

- PMC. (n.d.). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis.

- OSTI. (2010). Thermal decomposition of t-butylamine borane studied by in situ solid state NMR.

- PMC. (n.d.). A New Homogeneous Catalyst for the Dehydrogenation of Dimethylamine Borane Starting with Ruthenium(III) Acetylacetonate.

- Dalton Transactions (RSC Publishing). (n.d.). Dehydrogenation of ammonia-borane by cationic Pd(ii) and Ni(ii) complexes in a nitromethane medium: hydrogen release and spent fuel characterization.

- Purdue Engineering. (n.d.). Correlation of activation energy with thermal degradation.

- MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy.

- Royal Society of Chemistry. (2025). Recent developments in the synthesis and synthetic applications of borane–amines.

Sources

- 1. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]

- 2. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. bath.ac.uk [bath.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. A New Homogeneous Catalyst for the Dehydrogenation of Dimethylamine Borane Starting with Ruthenium(III) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dehydrogenation of ammonia-borane by cationic Pd(ii) and Ni(ii) complexes in a nitromethane medium: hydrogen release and spent fuel characterization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Solubility Profile and Solvent-Mediated Reactivity of Borane-Trimethylamine Complex (BTM) in Organic Synthesis

Executive Summary

Borane-trimethylamine (BTM, TMAB, CAS: 75-22-9) is a highly stable, commercially available amine-borane complex widely utilized in pharmaceutical API synthesis and materials science. Unlike borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS), BTM is not highly sensitive to moisture and does not require stringent low-temperature storage, offering a robust safety profile for industrial scale-up[1]. A critical factor in leveraging BTM's full synthetic potential is understanding its solubility profile across organic solvents. Solvent selection directly dictates BTM's reactivity, stability, and utility in both biphasic and homogeneous reaction systems.

This technical guide synthesizes the physicochemical properties of BTM, mapping its solubility to specific experimental methodologies and drug development applications.

Physicochemical Properties & Solubility Profile

BTM is a white crystalline solid with a melting point of 93–95 °C and a boiling point of 171 °C[2]. Its unique structural features—a dative bond between the nitrogen of the sterically hindered, inert trimethylamine and the electron-deficient boron—confer distinct solubility characteristics[3].

Quantitative Solubility Data

Understanding the dissolution parameters of BTM is essential for optimizing reaction concentrations and designing downstream purification workflows.

| Solvent Class | Specific Solvent | Solubility Level | Quantitative Data & Strategic Notes |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Very Soluble | Primary choice for homogenous reductions and hydroborations[4]. |

| Halogenated | Dichloromethane (DCM) | Very Soluble | Excellent for low-temperature transformations and acid-activated reductions[4]. |

| Aromatic | Toluene, Benzene | Very Soluble | Facilitates high-temperature reflux (thermally stable up to 120 °C)[4]. |

| Alcohols | Methanol, Ethanol | Soluble | ~1% in EtOH; useful for protic-activated reductions and specific functionalizations[5]. |

| Aqueous | Water | Slightly Soluble | 1.48% at 30 °C (13.0 g/L at 20 °C); enables biphasic aqueous-organic reactions[2][5]. |

| Aliphatic | Hexane, Heptane | Insoluble / Slightly Soluble | 0.74% in hexane; ideal as an anti-solvent for product precipitation and reagent recovery[5]. |

Mechanistic Insight: The solubility of BTM is heavily influenced by solvent polarity. The complex is highly soluble in a wide variety of polar aprotic and protic solvents, and 3[3]. The inert nature of the trimethylamine ligand prevents unwanted side reactions with the solvent, a common issue observed with primary or secondary amine-boranes[3].

Solvent-Dependent Reactivity & Stability

The choice of solvent does more than just dissolve BTM; it actively modulates its reducing power and thermodynamic stability.

-

Activation via Polar Solvents and Acids: In neutral, non-polar conditions, BTM is a relatively mild reducing agent. However, when dissolved in polar halogenated solvents (like DCM) in the presence of Lewis or Brønsted acids (e.g., Trifluoroacetic acid), its reactivity is sharply enhanced. This solvent-acid synergy allows for the regioselective cleavage of cyclic acetals and the rapid reduction of carbon-nitrogen double bonds (oximes, hydrazones, azines)[3][6].

-

Thermal Activation in Aromatic Solvents: BTM is thermally stable up to 120 °C[4]. Refluxing BTM in high-boiling aromatic solvents like toluene or xylene allows for the direct reduction of carboxylic acids to esters or alcohols[3]. The solvent's high boiling point is essential to drive the reaction kinetics, while BTM remains stable enough to avoid violent decomposition[1][3].

Logical workflow mapping BTM solvent selection to activation methods and synthetic outcomes.

Experimental Methodology: Self-Validating Protocol for BTM-Mediated Reduction

To demonstrate the practical application of BTM's solubility profile, the following protocol details the regioselective reduction of a hydrazone using a DCM/TFA solvent system[6]. This methodology is designed as a self-validating system : visual cues directly correlate to the physicochemical properties of the reagent.

Protocol: Acid-Activated Reduction in Dichloromethane

-

Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the target hydrazone in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Reagent Addition: Add 1.5 equivalents of Borane-Trimethylamine (BTM) in one portion.

-

Acid Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 2.0 equivalents of Trifluoroacetic acid (TFA).

-

Causality & Validation Check: The addition of TFA protonates the substrate and activates the BTM complex. Mild effervescence (H₂ evolution) is a self-validating indicator that the active hydride species is successfully forming[4].

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

-

Quenching and Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ until pH ~8 is reached. Extract the aqueous layer with additional DCM.

-

Isolation via Anti-Solvent: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. To purify, exploit BTM's insolubility in aliphatic solvents by triturating the crude mixture in cold hexane. This will precipitate unreacted BTM and polar byproducts while keeping the desired product in solution[5].

Strategic Implications in Drug Development

In pharmaceutical API synthesis, late-stage functionalization demands reagents that tolerate complex molecular architectures without causing off-target reductions. BTM excels in this arena due to its tunable solubility and reactivity.

Its unique hydrolytic stability in neutral and mildly acidic aqueous solutions allows for biphasic reaction setups (e.g., Water/DCM)[4]. This is particularly beneficial for highly polar, water-soluble drug intermediates like carbohydrate derivatives, where BTM is the premier reagent for the regioselective cleavage of cyclic acetals[3]. Furthermore, the byproduct of BTM reductions (trimethylamine) is volatile and easily removed during standard vacuum concentration, minimizing trace elemental impurities in the final API formulation.

References

-

Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis Source: MDPI / Molecules (PMC) URL:[Link]

-

Borane-trimethylamine Source: JSC Aviabor URL:[Link]

-

Borane–Triethylamine/Borane–Trimethylamine Source: e-EROS Encyclopedia of Reagents for Organic Synthesis (ResearchGate) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Borane-trimethylamine | JSC Aviabor [jsc-aviabor.com]

- 3. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Borane-trimethylamine complex | 75-22-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

The Analytical Architecture of Borane Trimethylamine: A Comprehensive Guide to ¹H and ¹¹B NMR Spectroscopy

Executive Summary

Borane trimethylamine complex (TMAB, (CH3)3N⋅BH3 ) is a highly stable, easily handled amine-borane adduct that serves as a cornerstone reagent in modern organic synthesis, particularly for reductive transformations, selective methylations, and as a precursor in hydrogen storage materials [1][2]. Despite its structural simplicity, the nuclear magnetic resonance (NMR) characterization of TMAB is highly complex due to the quantum mechanical interplay between multiple quadrupolar nuclei ( 11B , 10B , and 14N ).

This technical whitepaper provides drug development professionals and analytical chemists with an authoritative, in-depth framework for the precise acquisition and interpretation of 1H and 11B NMR spectra of TMAB. By moving beyond basic peak assignments, this guide establishes a self-validating analytical system grounded in the causality of nuclear spin interactions.

The Quantum Mechanics of B-N NMR (Causality & Theory)

To accurately interpret the NMR spectra of TMAB, one must first understand the fundamental spin dynamics at play. The boron nucleus exists naturally as two isotopes:

-

11B : 80.1% natural abundance, nuclear spin I=3/2 .

-

10B : 19.9% natural abundance, nuclear spin I=3 .

Quadrupolar Relaxation and Line Broadening

Because both boron isotopes possess a nuclear spin I>1/2 , they exhibit an electric quadrupole moment. This moment interacts with the fluctuating electric field gradients within the TMAB molecule as it tumbles in solution. This interaction causes rapid relaxation of the boron spin states. Consequently, the signals of the protons attached to the boron ( BH3 ) are significantly broadened—a phenomenon known as scalar relaxation of the second kind. Furthermore, the nitrogen atom ( 14N , I=1 , 99.6% abundance) is also quadrupolar, which independently broadens both the adjacent N−CH3 protons and the B−H protons.

Spin-Spin Coupling Multiplicity

The multiplicity of the BH3 protons is governed by the 2nI+1 rule. For the dominant 11B isotope ( n=1,I=3/2 ), the attached protons are split into 2(1)(3/2)+1=4 peaks. Because the four mI spin states of 11B (+3/2, +1/2, -1/2, -3/2) are equally populated, this results in a 1:1:1:1 broad quartet .

Caption: Spin-spin coupling pathways of BH3 protons with 11B and 10B isotopes.

Spectral Deconstruction: Quantitative Data

The following table synthesizes the expected NMR parameters for TMAB in deuterated chloroform ( CDCl3 ). These values serve as the baseline for purity and structural confirmation [3].

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 1H | 2.55 | Singlet (Broadened) | - | 9H | N(CH3)3 |

| 1H | 1.10 - 1.90 | Broad Quartet | JBH≈95 | 3H | BH3 |

| 11B | -10.5 to -11.5 | Quartet (1:1:1:1) | JBH≈95 | 1B | BH3 |

| 11B{1H} | -10.5 to -11.5 | Singlet | - | 1B | BH3 |

| 13C | 52.0 | Singlet | - | 3C | N(CH3)3 |

Deep Dive: The ¹H Spectrum

In the 1H NMR spectrum, the nine protons of the trimethylamine group appear as a singlet at δ 2.55 ppm. Unlike standard alkyl methyl groups, this singlet is noticeably broadened at the base. Causality: This is not due to poor shimming, but rather the quadrupolar relaxation of the adjacent 14N nucleus interfering with the proton spin states. The BH3 protons appear as a massive, undulating hump between δ 1.10 and 1.90 ppm. The JBH coupling constant of ~95 Hz is massive compared to standard JHH couplings, spreading the four peaks of the quartet over nearly 300 Hz.

Deep Dive: The ¹¹B Spectrum

The 11B chemical shift of TMAB is highly shielded, appearing around δ -11.0 ppm relative to the external standard Boron trifluoride diethyl etherate ( BF3⋅OEt2 , δ 0.0 ppm). Causality: The dative bond formed by the donation of the nitrogen lone pair into the empty p -orbital of the boron atom significantly increases the electron density around the boron nucleus, pushing its resonance upfield into the negative ppm range [3].

Self-Validating Experimental Protocols

To guarantee trustworthiness in analytical reporting, the acquisition of boron NMR data must follow a self-validating protocol. A single 11B spectrum is insufficient for rigorous structural proof; it must be paired with its proton-decoupled counterpart.

Caption: Self-validating experimental workflow for high-fidelity 11B NMR acquisition.

Step-by-Step Methodology: High-Fidelity Acquisition

-

Sample Preparation (The Quartz Imperative): Dissolve 15-20 mg of TMAB in 0.6 mL of anhydrous CDCl3 . Transfer the solution to a 5 mm quartz NMR tube.

-

Causality: Standard borosilicate NMR tubes contain ~10% B2O3 . The glass itself will generate a massive, broad background resonance between 0 and 20 ppm in the 11B spectrum. Using a quartz tube eliminates this background, ensuring that any peaks observed belong solely to the analyte.

-

-

Probe Tuning and Matching: Insert the sample into a broadband multinuclear NMR probe. Tune the X-channel precisely to the 11B resonance frequency (e.g., ~128 MHz on a 400 MHz spectrometer).

-

External Referencing: 11B chemical shifts are highly sensitive to concentration and solvent. Utilize a sealed capillary insert containing BF3⋅OEt2 as an external standard, setting its sharp resonance to 0.0 ppm.

-

Acquisition 1: Coupled 11B Spectrum: Acquire the spectrum without proton decoupling. Set the spectral width to at least 200 ppm to capture the full range of potential boron species. You will observe the characteristic 1:1:1:1 quartet at ~ -11.0 ppm.

-

Acquisition 2: Decoupled 11B{1H} Spectrum (The Logic Check): Activate the 1H decoupling channel (e.g., using a WALTZ-16 composite pulse sequence) and re-acquire the spectrum.

-

Self-Validation: The broad quartet must collapse into a single, sharp singlet. If the peak remains a multiplet, it indicates either insufficient decoupling power or that the signal does not belong to a BH3 group (e.g., it could be an impurity coupled to a different spin-active nucleus). This collapse definitively proves the B−H connectivity.

-

-

Acquisition 3: 1H Spectrum: Switch the probe to 1H observation. Ensure the relaxation delay ( D1 ) is set to at least 2-3 seconds to allow the quadrupolar-broadened BH3 protons sufficient time to return to thermal equilibrium between pulses.

Conclusion

The NMR analysis of borane trimethylamine complex is a masterclass in applied quantum mechanics. By understanding the causality behind quadrupolar broadening and spin-spin coupling, and by strictly adhering to a self-validating protocol utilizing quartz tubes and heteronuclear decoupling, researchers can extract highly precise structural data. This rigorous analytical foundation is critical when utilizing TMAB in sensitive drug development pathways or advanced materials engineering [4].

References

- Recent developments in the synthesis and synthetic applications of borane–amines Source: RSC Advances URL

- Source: Organic Letters (ACS Publications)

- A general method for the synthesis of covalent and ionic amine borane complexes containing trinitromethyl fragments Source: RSC Advances URL

- Source: Department of Energy (energy.gov)

Mastering the Molecule: A Technical Guide to the Toxicity and Safe Handling of Borane-Trimethylamine Complex

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Borane-trimethylamine (BTM), a stable and versatile amine-borane complex, has established itself as a cornerstone reagent in modern organic synthesis. Its utility as a powerful and selective reducing agent is pivotal in the development of pharmaceuticals and fine chemicals, particularly in reactions such as hydroborations and the reduction of various functional groups.[1][2] Unlike many other borane carriers, BTM is a stable, easy-to-handle solid, which contributes to its widespread adoption in both academic and industrial laboratories.[2][3] However, its apparent stability belies a reactivity profile and a set of hazards that demand rigorous safety protocols. The toxicological properties of borane-trimethylamine complex have not been fully investigated, necessitating a cautious and well-informed approach to its use.[4][5][6][7]

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the known toxicological data, reactivity hazards, and field-proven safety protocols for borane-trimethylamine complex. Moving beyond a simple recitation of safety data sheet information, we will delve into the causality behind handling procedures and establish self-validating systems to ensure the highest level of safety and experimental integrity.

Physicochemical Characteristics and Reactivity Profile

A foundational understanding of a reagent's physical and chemical properties is the first step in a robust safety assessment. BTM is a white crystalline solid that is significantly more stable than many other amine-borane complexes.[2][3] It is thermally stable up to 120 °C, but its reactivity is primarily dictated by its sensitivity to its chemical environment.[3]

| Property | Value |

| CAS Number | 75-22-9[8] |

| Molecular Formula | C₃H₁₂BN[8] |

| Molecular Weight | 72.95 g/mol [8] |

| Appearance | White crystalline powder or solid[7] |

| Melting Point | 92-96 °C[5][8] |

| Boiling Point | 172 °C[4] |

| Water Solubility | Decomposes[5] |

| UN Number | 1325[4][8] |

| Hazard Class | 4.1 (Flammable Solid)[4][6] |

Key Reactivity Hazards:

-

Moisture and Air Sensitivity: BTM is moisture-sensitive and can react with water, including atmospheric humidity, to decompose.[5][6] This underscores the necessity for storage in a dry, inert atmosphere.

-

Incompatibility with Acids and Oxidizers: It reacts with acids, strong oxidizing agents, alcohols, acid anhydrides, and acid chlorides.[5][6] Contact with acids can lead to rapid decomposition and the release of flammable and toxic gases.

-

Thermal Decomposition: During a fire or at high temperatures, BTM can decompose to produce irritating and highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen, and oxides of boron.[4][5][6]

Toxicological Profile: An Assessment of Knowns and Unknowns

A critical aspect of working with BTM is acknowledging that its toxicology is not fully characterized.[4][5][6][7] Therefore, it must be handled as a substance of unknown systemic toxicity, with precautions taken to minimize all potential routes of exposure.

Routes of Exposure and Primary Health Hazards:

-

Dermal (Skin) and Eye Contact: BTM is classified as a skin and eye irritant (Category 2).[5][6][7] Contact with skin or eyes can cause irritation. The mechanism likely involves hydrolysis of the complex upon contact with moisture, forming trimethylamine and boric acid, which contribute to the irritant effect.

-

Inhalation: It may cause respiratory tract irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[5][6] Inhaling the dust can lead to irritation of the nose, throat, and lungs.

-

Ingestion: While specific data is limited, ingestion is considered a potential route of toxic exposure and may be harmful.[6][7]

Systemic and Chronic Toxicity: There is a significant lack of data regarding the systemic, carcinogenic, mutagenic, or reproductive effects of BTM.[5][7][9] One source provides acute toxicity data for rodents via intraperitoneal injection, but this is not directly translatable to common laboratory exposure routes.

| Acute Toxicity Data (Rodent) | |

| Intraperitoneal-rat LD50 | 175 mg/kg[10] |

| Intraperitoneal-mouse LD50 | 740 mg/kg[10] |

While not directly about BTM, a clinical case report on the related compound dimethylamine borane (DMAB) highlighted the potential for severe systemic toxicity, including acute cerebral and cerebellar dysfunction and delayed polyneuropathy, following significant dermal exposure and delayed decontamination.[11] This serves as a critical reminder of the potential severity of exposure to amine-borane complexes and reinforces the need for stringent preventative measures.

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on the "hierarchy of controls," a framework that prioritizes the most effective and reliable control measures. Rather than relying solely on personal protective equipment (PPE), a multi-layered approach is essential.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In drug development, eliminating a necessary reagent is often not feasible. Substituting with a less hazardous alternative should always be the first consideration, though BTM is often chosen for its unique stability and reactivity.

-

Engineering Controls: This is the most critical layer for BTM. All handling of the solid and its solutions must be performed within a certified chemical fume hood.[7] This control physically isolates the researcher from potential inhalation of dust and contains any spills or releases.

-

Administrative Controls: These are the procedures and policies that minimize risk. This includes developing detailed Standard Operating Procedures (SOPs), providing documented training for all personnel handling the substance, and restricting access to authorized users only.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a barrier against exposure.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for larger quantities.[4][7] | Protects against dust particles and splashes causing serious eye irritation. |

| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile) to prevent skin exposure. Always check manufacturer's compatibility data.[4] | Prevents skin contact, which causes irritation. |

| Body Protection | A flame-resistant lab coat and closed-toe shoes are mandatory. Wear appropriate protective clothing to minimize contact with skin.[4] | Protects skin from spills and contamination. |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions (e.g., weighing outside of a containment hood) warrant a respirator's use.[4][6] | Protects against inhalation of irritating dust. |

Standard Operating Procedures (SOPs) for Borane-Trimethylamine

Adherence to validated SOPs is non-negotiable. The following protocols are designed as self-validating systems, incorporating checks and rationale to ensure both safety and experimental success.

SOP 1: General Protocol for Handling and Use

This workflow outlines the essential steps from retrieval to use and immediate waste management.

Caption: Step-by-step workflow for the safe handling of BTM.

Detailed Steps & Causality:

-

Pre-Operation Check: Before entering the lab, ensure you are wearing a flame-resistant lab coat and closed-toe shoes. Verify the chemical fume hood has a current certification sticker and the airflow monitor indicates it is functioning correctly. Causality: This ensures your foundational engineering controls and primary protective barriers are in place before the hazard is introduced.

-

Don PPE: Inside the lab, don the appropriate safety goggles and gloves. Visually inspect gloves for tears or defects. Causality: This is the final barrier of protection against accidental contact.

-

Retrieve Reagent: Retrieve the BTM container from a dedicated, properly ventilated flammables storage cabinet. Transport it in a secondary container. Causality: BTM is a flammable solid; proper storage mitigates fire risk.

-

Weighing: Perform all manipulations, especially weighing, in the fume hood. Use a disposable weigh boat or dedicated glassware. Causality: This contains any dust generated, preventing inhalation.

-

Reaction Setup: Add the reagent to the reaction vessel, preferably under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive or if the container will be open for an extended period. Causality: This prevents degradation from atmospheric moisture and maintains reagent purity.

-

Secure Container: Immediately and tightly close the main reagent bottle. Causality: Minimizes exposure to air and moisture, preserving the reagent and preventing passive release into the hood.

-

Decontamination: Carefully decontaminate any tools (spatulas, etc.) and glassware. A common method is to cautiously quench any residue with a solvent like isopropanol in the fume hood before final cleaning.

-

Waste Management: Dispose of contaminated weigh boats, wipes, and gloves in a designated solid hazardous waste container.

-

Return to Storage: Return the sealed reagent bottle to its proper storage location.

-

Doff PPE and Hygiene: Remove PPE in the correct order (gloves first), and immediately wash hands thoroughly with soap and water.[4][7]

SOP 2: Long-Term Storage

-

Location: Store in a cool, dry, well-ventilated area inside a cabinet rated for flammable solids.[4][6]

-

Atmosphere: Keep the container tightly closed.[4][5] For long-term storage or for high-purity applications, storing the container inside a desiccator or a nitrogen-filled glovebox is best practice to protect against moisture.

-

Segregation: Store away from incompatible materials, particularly acids and strong oxidizing agents.[5][6]

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

Caption: Decision tree for responding to BTM emergencies.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

-

Inhalation: Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[4][7]

Spill Response:

-

Minor Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Scoop the material into a designated, labeled hazardous waste container. Decontaminate the area.

-

Major Spill (or any spill outside a fume hood): Evacuate the immediate area and alert nearby personnel. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Fire Response:

-

Extinguishing Media: Use a dry chemical, alcohol-resistant foam, or dry sand extinguisher. DO NOT USE WATER. [4][5]

-

Actions: For any fire that cannot be extinguished immediately and safely with a portable extinguisher, activate the fire alarm, evacuate the area, and call emergency services. Firefighters must wear self-contained breathing apparatus (SCBA) due to the hazardous decomposition products.[4][7]

Waste Disposal

All waste containing BTM, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5]

-

Collection: Collect all BTM waste in a clearly labeled, sealed container that is compatible with the waste.

-

Labeling: The label must include "Hazardous Waste" and identify the contents (e.g., "Borane-trimethylamine complex solid waste").

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves collection by the institution's EHS department. Do not mix BTM waste with incompatible waste streams (e.g., aqueous or acidic waste).

Conclusion

Borane-trimethylamine complex is an invaluable tool in the arsenal of the modern synthetic chemist. Its stability and ease of handling make it an attractive reagent, but this must not lead to complacency. It is a flammable, irritating, and moisture-sensitive solid with an incomplete toxicological profile. Safe handling is predicated on a thorough understanding of its hazards and the consistent application of the hierarchy of controls—prioritizing engineering controls like fume hoods, supported by rigorous administrative procedures and the correct use of personal protective equipment. By implementing the validated protocols within this guide, researchers can harness the synthetic power of BTM while upholding the highest standards of laboratory safety.

References

- Borane-trimethylamine complex - SAFETY DATA SHEET. (2009, September 22).

-

Material Safety Data Sheet - Borane-trimethylamine complex, 98% (titr.) . (2004, March 4). Cole-Parmer. [Link]

- Borane-dimethylamine complex 101880 - Safety Data Sheet.

- Borane-triethylamine complex - SAFETY DATA SHEET.

-

Acute toxicity of amine-boranes and related derivatives in mice . PubMed. [Link]

-

Borane-trimethylamine complex . ChemBK. [Link]

-

Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis . (2024, April 27). MDPI. [Link]

-

Cas 75-22-9,Borane-trimethylamine complex . lookchem. [Link]

-

Acute toxicity of amine-boranes and related derivatives in mice . ResearchGate. [Link]

-

Case Report: The Clinical Toxicity of Dimethylamine Borane . (2007). PMC. [Link]

-

Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis . PMC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis | MDPI [mdpi.com]

- 4. Borane-trimethylamine complex(75-22-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. vwr.com [vwr.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. chembk.com [chembk.com]

- 11. Case Report: The Clinical Toxicity of Dimethylamine Borane - PMC [pmc.ncbi.nlm.nih.gov]

borane-trimethylamine complex as a mild reducing agent in organic synthesis

Application Note: Borane-Trimethylamine Complex ( BH3⋅NMe3 ) as a Mild, Chemoselective Reducing Agent in Organic Synthesis

Executive Summary & Physicochemical Profile

In modern organic synthesis and drug development, the demand for chemoselective, bench-stable, and environmentally benign reducing agents has driven a shift away from hazardous reagents like diborane gas or highly toxic sodium cyanoborohydride ( NaBH3CN ). The borane-trimethylamine complex (BTM, BH3⋅NMe3 ) has emerged as a superior alternative.

BTM is the most stable of the commercially available amine-borane complexes 1. The causality behind its exceptional stability lies in the steric bulk and the lack of N-H bonds in the trimethylamine ligand. Unlike borane-ammonia ( BH3⋅NH3 ), which can undergo unwanted dehydrocoupling or amidation side-reactions, BTM is thermally stable up to 120 °C, insensitive to mild aqueous or acidic conditions, and can be purified via vacuum sublimation. Its tunable hydricity allows it to selectively reduce imines, oximes, and carbon dioxide ( CO2 ) without over-reducing sensitive functional groups like esters, nitriles, or nitro groups 2.

Mechanistic Workflows & Logical Relationships

Direct Reductive Amination (DRA)

BTM is an ideal hydride donor for DRA. Because BTM is a mild reductant, it does not readily reduce unactivated ketones or aldehydes at room temperature. The addition of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., Ti(OiPr)4 ) is required. This acid catalyst serves a dual purpose: it accelerates the condensation of the amine and carbonyl into an imine/iminium intermediate, and it lowers the lowest unoccupied molecular orbital (LUMO) of the intermediate, making it highly susceptible to hydride attack by BTM.

Fig 1: Logical workflow of BTM-mediated direct reductive amination.

CO₂-Mediated Selective N-Methylation

A groundbreaking application of BTM is its ability to utilize CO2 as a C1 building block for the selective N-methylation of secondary amines 3. This process relies on a Frustrated Lewis Pair (FLP) mechanism. The catalyst, 6-amino-2-picoline, provides a sterically hindered Lewis basic site that captures CO2 , while BTM acts simultaneously as a Lewis acid and a reducing agent. This synergistic activation reduces the highly stable CO2 molecule down to a methyl group under just 1 atm of CO2 pressure.

Fig 2: FLP-catalyzed CO2 reduction and amine methylation pathway using BTM.

Quantitative Data Summary: Reagent Comparison

To justify the selection of BTM in a synthetic route, it is crucial to benchmark it against other common reducing agents. The data below summarizes the operational parameters and chemoselectivity profiles.

| Reducing Agent | Chemical Formula | Thermal Stability | Toxicity Profile | Relative Hydricity | Key Applications & Limitations |

| Borane-Trimethylamine | BH3⋅NMe3 | High (up to 120 °C) | Low/Moderate | Mild | Reductive amination, CO2 reduction. Highly chemoselective; leaves esters/nitriles intact. |

| Borane-Ammonia | BH3⋅NH3 | Moderate (~60 °C) | Low | Mild | Transfer hydrogenation. Prone to dehydrocoupling and unwanted amidation side-reactions. |

| Sodium Cyanoborohydride | NaBH3CN | High | High (Generates HCN) | Mild | Traditional DRA reagent. Highly toxic byproduct limits industrial scale-up. |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Moderate | Low | Very Mild | DRA reagent. Often fails with sterically hindered or highly deactivated ketones. |

| Borane-THF | BH3⋅THF | Low (Requires cold) | Moderate | Strong | Hydroboration, amide reduction. Poor chemoselectivity; reduces most carbonyls rapidly. |

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate formation and troubleshoot deviations in real-time.

Protocol A: Direct Reductive Amination of Ketones

Objective: Synthesize a sterically hindered secondary amine from a ketone and a primary amine.

Reagents:

-

Ketone (1.0 mmol)

-

Primary Amine (1.2 mmol)

-

Borane-Trimethylamine (BTM) (1.5 mmol)

-

Glacial Acetic Acid (1.5 mmol)

-

Anhydrous Methanol (5.0 mL)

Step-by-Step Methodology:

-

Imine Formation (Causality Check): In an oven-dried 25 mL round-bottom flask under inert atmosphere (N₂), dissolve the ketone and primary amine in anhydrous methanol. Add glacial acetic acid dropwise. Causality: The acid lowers the pH to ~4.5, optimizing the equilibrium toward the iminium ion without fully protonating the amine nucleophile.

-

Validation Checkpoint 1: Stir for 1 hour at room temperature. Remove a 10 µL aliquot, dilute in CDCl3 , and perform a quick ¹H-NMR. The disappearance of the ketone α -protons and the appearance of an imine signal ( δ 7.5–8.5 ppm) validates intermediate formation.

-

Hydride Transfer: Cool the reaction mixture to 0 °C using an ice bath. Add BTM (1.5 mmol) in three equal portions over 15 minutes. Causality: Portion-wise addition controls the mild exothermic release of hydrogen gas and prevents thermal degradation of the iminium intermediate.

-

Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

-

Quenching & Workup: Quench the reaction by carefully adding 5 mL of saturated aqueous NaHCO3 . Causality: The basic quench neutralizes the acetic acid and decomposes any residual borane complexes, releasing the free amine product. Extract with EtOAc ( 3×10 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Validation Checkpoint 2: The crude product should exhibit a distinct N-H stretch in IR spectroscopy (~3300 cm⁻¹) and an upfield shift of the carbinol proton in ¹H-NMR compared to the starting ketone.

Protocol B: FLP-Catalyzed N-Methylation of Secondary Amines using CO₂

Objective: Utilize CO2 as a C1 source to methylate a secondary amine under metal-free conditions 3.

Reagents:

-

Secondary Amine (0.2 mmol)

-

Borane-Trimethylamine (BTM) (1.2 mmol, 6.0 eq)

-

6-Amino-2-picoline (0.04 mmol, 20 mol%)

-

1,2-Dichloroethane (DCE) (2.0 mL)

-

CO2 Gas (Balloon, 1 atm)

Step-by-Step Methodology:

-

System Purging: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the secondary amine, BTM, and the 6-amino-2-picoline catalyst. Seal the tube with a rubber septum. Evacuate the tube and backfill with CO2 gas from a balloon. Repeat this purge cycle three times. Causality: Complete displacement of ambient air prevents competitive oxidation and ensures maximum CO2 saturation in the solvent.

-

Solvent Addition: Inject anhydrous DCE (2.0 mL) through the septum. Causality: DCE is chosen because BTM exhibits high stability in chlorinated solvents at elevated temperatures, preventing premature thermal decomposition before CO2 activation occurs.

-

Thermal Activation: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 24 hours under a constant 1 atm CO2 balloon. Causality: The elevated temperature is required to overcome the high thermodynamic stability of CO2 and drive the FLP-mediated hydride transfer from BTM to the activated carbon center.

-

Validation Checkpoint 1: At 12 hours, a TLC check should reveal the consumption of the starting secondary amine. If unreacted starting material remains, verify the integrity of the CO2 balloon seal.

-

Workup: Cool the mixture to room temperature. Dilute with CH2Cl2 (10 mL) and wash with 1M HCl (to remove the picoline catalyst) followed by saturated aqueous NaHCO3 . Dry the organic layer over MgSO4 and concentrate.

-

Validation Checkpoint 2: Confirm the methylation via ¹H-NMR. A sharp singlet integrating to 3 protons around δ 2.2–2.8 ppm confirms the successful installation of the N-methyl group derived from CO2 .

References

-

Zhang, Y., Zhang, H., & Gao, K. (2021). Borane–Trimethylamine Complex as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2. Organic Letters, 23(21), 8282-8286. 3

-

Perdicchia, D. (2024). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 29(9), 2017. 1

-

Hamann, H. J., & Ramachandran, P. V. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications, 62, 1758-1779. 2

Sources

Application Notes and Protocols for Borane-Trimethylamine Complex in Solid-State Hydrogen Storage

Introduction

The transition to a hydrogen-based economy necessitates the development of safe, efficient, and high-capacity hydrogen storage materials. Borane-trimethylamine (BTMA), with the chemical formula (CH₃)₃N·BH₃, has emerged as a promising candidate for solid-state hydrogen storage. As a Lewis adduct of borane and trimethylamine, BTMA offers a compelling combination of high gravimetric hydrogen density, stability under ambient conditions, and favorable dehydrogenation characteristics. This document provides a comprehensive guide for researchers and scientists on the application of BTMA for solid-state hydrogen storage, detailing its synthesis, characterization, and hydrogen release protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles governing its use.

Properties and Advantages of Borane-Trimethylamine (BTMA)

BTMA is a white, crystalline solid at room temperature. Of the various amine-borane complexes, BTMA is one of the most stable, being less sensitive to hydrolysis, even under acidic conditions, and does not require special storage conditions.[1] It is thermally stable up to 120 °C and can be purified by vacuum sublimation.[1] This stability is a significant advantage over other borane-amine complexes, such as ammonia-borane, which can be more reactive and require more stringent handling procedures. BTMA is also soluble in a wide variety of solvents, and its stability increases with the polarity of the solvent.[1]

The theoretical hydrogen content of BTMA is a significant 8.3 wt%. While this is lower than that of ammonia borane (19.6 wt%), BTMA's superior stability and handling characteristics make it an attractive alternative. Furthermore, the trimethylamine moiety is inert in many chemical reactions, which can prevent side reactions that are sometimes observed with more reactive amines.[1]

Synthesis of Borane-Trimethylamine (BTMA)

The synthesis of borane-amine complexes can be broadly categorized into three main strategies: reaction with diborane or in-situ generated borane, salt metathesis reactions, and Lewis base exchange reactions.[2] A practical and efficient one-pot synthesis method starting from trimethyl borate is particularly noteworthy for its use of stable and readily available reagents.[3]

Protocol: One-Pot Synthesis of Trialkylamine-Boranes (Adaptable for BTMA)

This protocol is adapted from a procedure for triethylamine-borane and can be modified for the synthesis of borane-trimethylamine.[3]

Materials:

-

Trimethyl borate, B(OMe)₃ (freshly distilled)

-

Lithium hydride, LiH

-

Aluminum chloride, AlCl₃

-

Trimethylamine, N(CH₃)₃ (or a solution in a suitable solvent)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Pentane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium hydride (5.5 equivalents) in anhydrous THF.

-

Addition of Reagents: To this suspension, add trimethylamine (0.75 equivalents) followed by the dropwise addition of trimethyl borate (1 equivalent).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy, observing the chemical shift change from approximately δ +19 ppm to δ +3 ppm.

-

Formation of the Complex: Once the initial reaction is complete, cool the flask to 0 °C in an ice bath. Add a solution of aluminum chloride (1 equivalent) in THF dropwise over 1 hour.

-

Completion and Work-up: Continue stirring at room temperature until the reaction is complete, as indicated by ¹¹B NMR (a quartet around δ -13 ppm is expected for the borane-amine complex).

-

Isolation of Product: Remove the THF under reduced pressure. Add anhydrous pentane to the residue and stir for 1 hour. Filter the mixture through Celite under an inert atmosphere.

-

Final Product: Carefully remove the pentane in vacuo to obtain the borane-trimethylamine complex.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as boranes and metal hydrides are moisture-sensitive.

-

Vigorous Stirring: This is a heterogeneous reaction, and vigorous stirring is essential to ensure efficient mixing and reaction of the solid and liquid phases to achieve optimal yields.[3]

-

Monitoring by ¹¹B NMR: ¹¹B NMR is a powerful tool for monitoring the progress of reactions involving boron-containing compounds due to the distinctive chemical shifts of different boron species.

-

Use of AlCl₃: Aluminum chloride acts as a Lewis acid that facilitates the in-situ generation of diborane from the borohydride intermediate, which is then trapped by the amine.

Characterization of Borane-Trimethylamine

Thorough characterization of the synthesized BTMA is crucial to confirm its purity and to understand its properties as a hydrogen storage material. The following techniques are recommended:

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹¹B NMR: Provides direct information about the boron environment. For BTMA, a quartet is expected due to the coupling with the three hydrogen atoms of the BH₃ group.

-

¹H and ¹³C NMR: Used to confirm the presence and structure of the trimethylamine moiety.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the B-H and N-B bonds in the complex. The B-H stretching vibrations typically appear in the region of 2200-2500 cm⁻¹.

-

X-ray Diffraction (XRD): For crystalline solids like BTMA, XRD provides information about the crystal structure and phase purity.

Thermal Analysis for Hydrogen Storage Properties

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For BTMA, TGA is used to determine the onset temperature of decomposition and the total mass loss, which corresponds to the amount of hydrogen and other volatile byproducts released.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the temperatures of phase transitions (e.g., melting) and the enthalpy of the dehydrogenation reaction (exothermic or endothermic).

Protocol: TGA-DSC Analysis of BTMA

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh 1-5 mg of the BTMA sample into an alumina or aluminum TGA/DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the TGA/DSC instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the instrument with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from room temperature to a final temperature of at least 200 °C at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.

-

From the DSC curve, identify the peak temperatures of any endothermic or exothermic events.

-

The activation energy for the dehydrogenation process can be calculated using the Kissinger method by performing the experiment at multiple heating rates.[4][5]

-

Hydrogen Release from Borane-Trimethylamine

The release of hydrogen from BTMA is typically achieved through thermal decomposition (thermolysis). The temperature and kinetics of this process are key parameters for its practical application.

Experimental Setup for Thermal Dehydrogenation

A typical setup for measuring hydrogen release from a solid-state material consists of a reactor, a heating system, a pressure transducer, and a system for quantifying the evolved gas. A Sievert's type apparatus is commonly used for this purpose.[6]

Diagram: Experimental Workflow for BTMA Synthesis and Characterization

Caption: Workflow for synthesis, characterization, and evaluation of BTMA.

Protocol: Thermal Dehydrogenation of BTMA

-

Sample Loading: In an inert atmosphere, load a known mass of BTMA into the reactor of the hydrogen storage measurement apparatus.

-

System Evacuation: Evacuate the system to remove any air and moisture.

-

Heating Program: Heat the reactor to the desired dehydrogenation temperature (e.g., starting from 100 °C) at a controlled rate.

-

Data Collection: Continuously monitor the pressure increase in the system as hydrogen is evolved. The amount of hydrogen released can be calculated using the ideal gas law or a real gas equation of state, taking into account the calibrated volume of the system.

-

Gas Analysis (Optional): The composition of the evolved gas can be analyzed using a mass spectrometer or gas chromatograph to detect any impurities, such as borazine or other volatile boron-containing species.

Key Performance Metrics:

| Parameter | Description | Typical Values/Considerations |

| Gravimetric Hydrogen Capacity (wt%) | The mass of hydrogen released per unit mass of the material. | Theoretical: 8.3 wt%. Practical values will be lower. |

| Volumetric Hydrogen Density (g/L) | The mass of hydrogen stored per unit volume of the material. | Depends on the packing density of the solid. |

| Dehydrogenation Temperature (°C) | The temperature at which significant hydrogen release begins. | Expected to be above 100 °C. |

| Dehydrogenation Kinetics | The rate of hydrogen release at a given temperature. | Can be influenced by catalysts and material morphology. |

| Hydrogen Purity | The percentage of H₂ in the evolved gas stream. | Important to minimize volatile byproducts. |

Regeneration of Spent Borane-Trimethylamine

The development of an energy-efficient and cost-effective method for regenerating the spent fuel (the solid residue after hydrogen release) is a critical challenge for the practical application of all chemical hydrogen storage materials, including BTMA.[7][8] The regeneration of spent ammonia borane has been extensively studied, and these strategies provide a framework for approaching the regeneration of spent BTMA.[8]

The spent fuel from borane-amine dehydrogenation typically consists of a mixture of polymeric (BNHₓ)ₙ species. Regeneration involves breaking down these stable polymers and re-hydrogenating the boron and nitrogen components.

Current Research Directions for Regeneration (based on Ammonia Borane):

-

Digestion and Reduction: This multi-step process involves:

-

Digestion: The spent fuel is treated with a reagent (e.g., an alcohol or thiol) to break down the B-N polymer into soluble borate esters or thioborates.

-

Reduction: The resulting boron compounds are then reduced back to borane or a borohydride using a reducing agent.

-

Ammoniation/Amination: The borane or borohydride is then reacted with ammonia or the desired amine to reform the borane-amine complex.

-

-

Direct Reaction with Hydrazine: For spent ammonia borane, direct reaction with hydrazine in liquid ammonia has been shown to regenerate the complex.[8] A similar approach could potentially be explored for spent BTMA.

It is important to note that the regeneration of spent BTMA is an area of active research, and a standardized, efficient protocol has yet to be established.

Safety and Handling

Borane-trimethylamine is a flammable solid and should be handled with care.[3] It is irritating to the eyes, respiratory system, and skin.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Skin Protection: Protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. A respirator may be necessary if dust is generated.

Handling and Storage:

-

Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with moisture and air.

-

Store in a cool, dry, well-ventilated place away from sources of ignition.[3]

-

Keep containers tightly closed when not in use.

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion